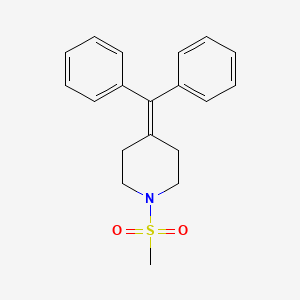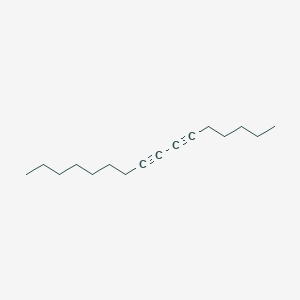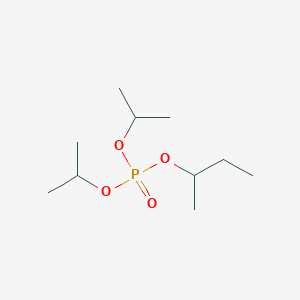![molecular formula C7H12LiNO B15169114 Lithium 1-oxo-1lambda~5~-azabicyclo[2.2.2]octan-2-ide CAS No. 917919-35-8](/img/structure/B15169114.png)
Lithium 1-oxo-1lambda~5~-azabicyclo[2.2.2]octan-2-ide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium 1-oxo-1lambda~5~-azabicyclo[222]octan-2-ide is a compound that belongs to the class of azabicyclo compounds These compounds are characterized by their bicyclic structure containing nitrogen
Vorbereitungsmethoden
The synthesis of Lithium 1-oxo-1lambda~5~-azabicyclo[2.2.2]octan-2-ide can be achieved through several synthetic routes. One common method involves the reaction of 1-azabicyclo[2.2.2]octane with lithium reagents under controlled conditions. The reaction typically requires an inert atmosphere and low temperatures to ensure the stability of the intermediate products. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow systems to optimize yield and purity.
Analyse Chemischer Reaktionen
Lithium 1-oxo-1lambda~5~-azabicyclo[2.2.2]octan-2-ide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
Lithium 1-oxo-1lambda~5~-azabicyclo[2.2.2]octan-2-ide has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a probe for studying enzyme mechanisms and as a ligand in receptor binding studies. In medicine, it has potential applications in drug development due to its ability to interact with biological targets. In industry, it is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Lithium 1-oxo-1lambda~5~-azabicyclo[2.2.2]octan-2-ide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. It may also interact with receptors, altering their activity and downstream signaling pathways. The exact mechanism of action can vary based on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Lithium 1-oxo-1lambda~5~-azabicyclo[222]octan-2-ide can be compared with other similar compounds such as 1-azabicyclo[222]octane and 2-oxabicyclo[222]octan-3-one These compounds share a similar bicyclic structure but differ in their functional groups and chemical properties The presence of the lithium and oxo groups in Lithium 1-oxo-1lambda~5~-azabicyclo[22
Eigenschaften
CAS-Nummer |
917919-35-8 |
|---|---|
Molekularformel |
C7H12LiNO |
Molekulargewicht |
133.1 g/mol |
InChI |
InChI=1S/C7H12NO.Li/c9-8-4-1-7(2-5-8)3-6-8;/h4,7H,1-3,5-6H2;/q-1;+1 |
InChI-Schlüssel |
WEKFMXNJKQZSBO-UHFFFAOYSA-N |
Kanonische SMILES |
[Li+].C1C[N+]2(CCC1C[CH-]2)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-{[3,4-Bis(decyloxy)phenyl]methyl}pyrimidine-2,4-diamine](/img/structure/B15169032.png)
![5-{[(2S)-2-Methylbut-3-en-1-yl]sulfanyl}-1-phenyl-1H-tetrazole](/img/structure/B15169044.png)



![Acetamide,2-[[4-(4-chlorophenyl)-thiazol-2-YL]thio]-N-thiazol-2-YL-](/img/structure/B15169066.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(2,3,4-trimethoxyphenyl)-](/img/structure/B15169073.png)
![(3R)-N-[(2H-Tetrazol-5-yl)methyl]pyrrolidine-3-carboxamide](/img/structure/B15169083.png)


![Benzene, 2-[(3-fluoropropyl)thio]-1,4-dimethoxy-](/img/structure/B15169120.png)
![Urea, N-[(2-bromophenyl)methyl]-N'-(7-hydroxy-1-naphthalenyl)-](/img/structure/B15169122.png)


